2-(4-Ethoxyphenoxy)-2-methylpropanoic acid
Beschreibung
Nomenclature and Contextual Identity in Academic Literature
In scientific literature, precise naming is crucial for the unambiguous identification of chemical substances. 2-(4-Ethoxyphenoxy)-2-methylpropanoic acid is identified by its systematic IUPAC name. It is also referenced by various synonyms and identifiers in chemical databases, which are essential for researchers conducting literature reviews and sourcing the compound for laboratory studies.
| Identifier Type | Identifier |
| IUPAC Name | This compound |
| CAS Number | 154548-95-5 |
| Molecular Formula | C12H16O4 |
| Molecular Weight | 224.26 g/mol |
| Synonyms | Propanoic acid, 2-(4-ethoxyphenoxy)-2-methyl- |
This compound is structurally related to a class of drugs known as fibrates, which are derivatives of fibric acid (phenoxyisobutyric acid). nih.gov This structural similarity places it within a well-studied family of compounds known for their effects on lipid metabolism.
Evolution of Research Perspectives on Fibrate-Derived Compounds
The story of fibrate-derived compounds in biomedical research dates back to the 1950s with the quest for lipid-lowering agents. medscape.com The first clinically approved fibrate was clofibrate, introduced in the 1960s. medscape.com For several decades, the precise mechanism of action of fibrates remained elusive, though their efficacy in lowering blood triglycerides was well-documented. medscape.com
A significant breakthrough occurred in the 1990s with the discovery that fibrates exert their effects by activating a specific type of nuclear receptor known as the Peroxisome Proliferator-Activated Receptor alpha (PPARα). nih.govnih.gov This discovery revolutionized the understanding of lipid metabolism and established PPARα as a key transcriptional regulator of genes involved in fatty acid transport and oxidation. nih.gov
The evolution of research on fibrates can be summarized in the following key phases:
Early Phase (1950s-1980s): Discovery and clinical use of the first-generation fibrates like clofibrate. The research focus was primarily on their lipid-modifying effects, particularly the reduction of triglycerides.
Mechanistic Discovery (1990s): Identification of PPARα as the molecular target of fibrates. This shifted the research perspective towards understanding the genetic and molecular pathways regulated by these compounds.
Modern Era (2000s-Present): Development of newer generation fibrates with improved efficacy and safety profiles. Research has expanded to investigate the pleiotropic effects of fibrates beyond lipid regulation, including anti-inflammatory and potential cardiovascular benefits. bohrium.com
Current Research Landscape and Significance of this compound
The current research landscape for fibrate-derived compounds continues to be active. While established fibrates like fenofibrate (B1672516) are widely used, there is ongoing interest in developing new molecules with enhanced potency and selectivity for PPARα, as well as dual or pan-PPAR agonists that target other PPAR isoforms (PPARγ and PPARδ) to address a broader range of metabolic disorders. researchgate.net
This compound, in this context, is primarily recognized as a research chemical and a building block for the synthesis of more complex molecules. Its significance in the current research landscape lies in its potential use in:
Drug Discovery: Serving as a scaffold or intermediate for the development of novel PPAR agonists or other therapeutic agents. ontosight.aibiosynth.com
Biological Studies: Acting as a tool compound in laboratory research to investigate the structure-activity relationships of fibrates and their interaction with the PPARα receptor. ontosight.ai
While extensive clinical research specifically on this compound is not prominent in the public domain, its structural features suggest it would possess biological activities characteristic of the fibrate class. The core activity of fibrates is the activation of PPARα, which leads to a cascade of metabolic changes.
Table of Key Biological Processes Regulated by PPARα Activation by Fibrates
| Metabolic Process | Effect of PPARα Activation | Key Genes Upregulated |
| Fatty Acid Uptake | Increased uptake of fatty acids into liver cells | Fatty acid translocase (FAT/CD36), Fatty acid transport proteins (FATPs) |
| Fatty Acid Oxidation | Increased breakdown of fatty acids in mitochondria and peroxisomes | Acyl-CoA oxidase, Carnitine palmitoyltransferase I (CPT1) |
| Lipoprotein Metabolism | Decreased production of triglyceride-rich VLDL particles and increased clearance | Lipoprotein lipase (B570770) (LPL), Apolipoprotein A-I (ApoA-I), Apolipoprotein A-II (ApoA-II) |
| Ketogenesis | Increased production of ketone bodies during fasting | Mitochondrial HMG-CoA synthase |
Given the well-established mechanism of action for the fibrate class, it is hypothesized that this compound would act as a PPARα agonist, thereby influencing these metabolic pathways. However, the specific potency and efficacy of this particular compound would require dedicated in vitro and in vivo studies. The primary role of this compound in the current biomedical landscape appears to be as a tool for further research and development in the field of metabolic diseases.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(4-ethoxyphenoxy)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-4-15-9-5-7-10(8-6-9)16-12(2,3)11(13)14/h5-8H,4H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDXPDNFJCQRSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407120 | |
| Record name | 2-(4-ethoxyphenoxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154548-95-5 | |
| Record name | 2-(4-ethoxyphenoxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Clinical Research and Translational Studies on 2 4 Ethoxyphenoxy 2 Methylpropanoic Acid
Clinical Efficacy and Safety Assessments in Human Trials
Numerous clinical trials have demonstrated the efficacy of 2-(4-ethoxyphenoxy)-2-methylpropanoic acid, often referred to as fenofibric acid, in improving lipid profiles, particularly when used in combination with HMG-CoA reductase inhibitors (statins). nih.govpsu.edu Three randomized, double-blind, multicenter, phase III trials established that 12 weeks of treatment with fenofibric acid combined with a low- or moderate-dose statin significantly improved HDL-C and triglyceride (TG) levels more than statin monotherapy. nih.gov Conversely, the combination therapy was significantly more effective at lowering LDL-C than fenofibric acid monotherapy. nih.gov
A long-term study evaluating fenofibric acid with statin therapy over a median duration of 364 days involved 2,201 patients and found that the combination led to sustained improvements across a comprehensive panel of lipid parameters. nih.gov These included triglycerides, HDL-C, LDL-C, non-HDL-C, very low-density lipoprotein cholesterol (VLDL-C), total cholesterol, and apolipoprotein B. nih.gov
The safety profile in these trials has been consistently described as favorable. psu.edu In the long-term combination therapy study, the most commonly reported adverse events were headache, upper respiratory tract infection, nasopharyngitis, and back pain, with incidences similar across all combination treatment groups. nih.gov Importantly, no instances of rhabdomyolysis or treatment-related deaths were reported. nih.gov The incidence of adverse events leading to discontinuation of fenofibrate (B1672516) treatment in double-blind trials was 5.0%, with increases in liver tests being the most frequent cause at 1.6%. nih.gov
| Efficacy Parameter | Improvement with Fenofibric Acid + Statin | Reference |
| HDL-C | Significantly greater than statin monotherapy | nih.gov |
| Triglycerides | Significantly greater than statin monotherapy | nih.gov |
| LDL-C | Significantly greater than fenofibric acid monotherapy | nih.gov |
| Multiple Lipid Markers | Sustained improvements (TG, HDL-C, LDL-C, etc.) | nih.gov |
Subgroup Analysis and Patient Stratification in Clinical Outcomes
Subgroup analyses of clinical trials have provided more nuanced insights into patient populations that may derive the most benefit from fenofibric acid therapy. A pooled analysis of three 12-week, randomized, controlled trials specifically examined the effects on patients with mixed dyslipidemia and type 2 diabetes mellitus. nih.govpharmgkb.org This analysis revealed that combination therapy with fenofibric acid and a statin resulted in a more comprehensive improvement in the lipid and apolipoprotein profiles compared to either monotherapy. nih.gov For instance, fenofibric acid plus a low-dose statin led to a 16.8% increase in HDL-C and a -43.9% change in triglycerides, significantly greater than the 4.7% and -18.1% changes seen with low-dose statin alone. nih.govresearchgate.net Similarly, when combined with a moderate-dose statin, the improvements in HDL-C (16.3%) and triglycerides (-43.4%) were significantly better than with a moderate-dose statin alone (8.7% and -24.2%, respectively). nih.govresearchgate.net The analysis concluded that the combination therapy was well tolerated in this diabetic subgroup. nih.gov
| Patient Subgroup | Key Finding | Reference |
| Type 2 Diabetes | Combination therapy with statin provides more comprehensive lipid improvement than monotherapy. | nih.govpharmgkb.org |
| Metabolic Syndrome | Fenofibric acid (alone or with a statin) reduced the number of patients meeting diagnostic criteria. | psu.edu |
| High TG / Low HDL-C | ACCORD trial data suggested a potential benefit in reducing cardiovascular events. | fda.gov |
| Gender (ACCORD Trial) | Men showed a reduction in MACE with combination therapy, while women showed a potential increase in risk. | fda.gov |
Comparison with Other Fibrate-Class Drugs and Lipid-Modifying Therapies
Fenofibric acid, as the active form of fenofibrate, represents a third-generation fibric acid derivative. nih.gov Its efficacy and formulation have been compared to other fibrates and lipid-modifying strategies. One study directly compared choline (B1196258) fenofibrate (a salt form of fenofibric acid) with micronized fenofibrate in Indian patients with mixed dyslipidemia. nih.govdrugbank.com The results after 12 weeks showed no statistically significant difference in the reduction of triglyceride levels (34.24% for choline fenofibrate vs. 38.13% for micronized fenofibrate) or the increase in HDL-C (10% vs. 9%). drugbank.com The study concluded that 135 mg of choline fenofibrate is as safe and effective as 160 mg of micronized fenofibrate. nih.govdrugbank.com
Compared to other fibrates like gemfibrozil, fenofibrate has been noted to have a lower potential for pharmacokinetic interactions and lower rates of rhabdomyolysis when combined with statins. nih.gov A broader comparison of fibrates found that while all significantly reduce TG levels, fenofibrate and bezafibrate (B1666932) also significantly reduce LDL-C. researchgate.net Fenofibrate was noted as showing the most consistent and comprehensive lipid-lowering profile. researchgate.net
When evaluated against other lipid-modifying therapies, the primary role of fenofibric acid is often seen as an adjunct to statins. psu.edunih.gov While statins are highly effective at lowering LDL-C, their impact on HDL-C and triglycerides is less robust. psu.edunih.gov The addition of fenofibric acid addresses this residual cardiovascular risk by targeting these other lipid parameters. psu.edunih.gov Other strategies to normalize multiple lipid parameters include adding nicotinic acid or omega-3 fatty acids to statin therapy. nih.gov
| Comparison | Drug 1 | Drug 2 | Key Outcome | Reference |
| Intra-Class | Choline Fenofibrate (135 mg) | Micronized Fenofibrate (160 mg) | Comparable efficacy and safety in lowering TG and raising HDL-C. | nih.govdrugbank.com |
| Intra-Class | Fenofibrate | Gemfibrozil | Fenofibrate has a lower interaction potential with statins. | nih.gov |
| Inter-Class | Fenofibric Acid + Statin | Statin Monotherapy | Combination therapy is superior for improving TG and HDL-C levels. | nih.govpsu.edu |
Long-Term Clinical Perspectives and Post-Marketing Surveillance Considerations
Long-term studies have confirmed the sustained efficacy and safety of fenofibric acid. An extension study lasting up to 52 weeks found that fenofibric acid combined with a moderate-dose statin was generally well tolerated, and the improvements in lipid levels were maintained or continued to improve. nih.gov Another long-term analysis with a mean cumulative exposure of 743 days (over 2 years) demonstrated that the combination therapy resulted in sustained improvements in HDL-C (+17.4%), TG (-46.4%), and LDL-C (-40.4%), with no new or unexpected safety concerns. nih.govresearchgate.net
However, the long-term impact on cardiovascular morbidity and mortality has not been definitively established. nih.gov The results of the ACCORD Lipid trial prompted the U.S. Food and Drug Administration (FDA) to issue a safety communication in 2011, stating that fenofibric acid may not lower a patient's risk of heart attack or stroke when added to a statin in patients with type 2 diabetes. fda.govmedscape.com The FDA noted that fenofibrate was not shown to reduce coronary heart disease morbidity and mortality in two large randomized controlled trials in patients with type 2 diabetes. fda.gov This has led to recommendations that healthcare professionals should carefully consider the benefits and risks when prescribing the drug. fda.govmedscape.com
Post-marketing surveillance has also identified rare but serious adverse events. Reports have emerged of serious drug-induced liver injury (DILI), including cases requiring liver transplantation and resulting in death. nih.gov These events have been reported within the first few weeks to several months of therapy. nih.gov Additionally, pancreatitis has been reported in patients taking fenofibrate. drugs.com These findings underscore the importance of ongoing monitoring, including periodic liver function tests, for patients on long-term fenofibric acid therapy. nih.gov
Chemical Synthesis and Structure Activity Relationship Sar Studies of 2 4 Ethoxyphenoxy 2 Methylpropanoic Acid
Synthetic Pathways and Industrial Preparations
The synthesis of 2-(4-ethoxyphenoxy)-2-methylpropanoic acid, the active metabolite of fenofibrate (B1672516), has been approached through several chemical routes, with some being particularly amenable to industrial-scale production. A prevalent and historically significant method involves the Bargellini reaction. This reaction typically utilizes 4-chloro-4′-hydroxybenzophenone as a key starting material. The synthesis proceeds via a condensation reaction of 4-chloro-4′-hydroxybenzophenone with acetone (B3395972) and chloroform (B151607) in a basic medium, often catalyzed by sodium hydroxide. This one-pot reaction is advantageous for its efficiency. Following the condensation, an alkaline hydrolysis step is employed to yield the final fenofibric acid product. Industrial preparations often focus on optimizing this process for yield, purity, and cost-effectiveness. This can involve the use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, to improve reaction rates and yields in the condensation step.
Another significant pathway involves the reaction of 4-chloro-4′-hydroxybenzophenone with a 2-bromo-2-methylpropanoate (B8525525) ester, followed by hydrolysis. For instance, reacting 4-chloro-4'-hydroxybenzophenone (B194592) with isopropyl 2-bromo-2-methylpropanoate in the presence of an alkaline agent like potassium carbonate can produce fenofibrate, which is then hydrolyzed to fenofibric acid. Variations in this approach might use different halo-isobutyrate esters or alternative bases and solvent systems to enhance efficiency and product quality.
For large-scale industrial synthesis, process parameters such as reaction temperature, solvent choice, and purification methods are critical. For example, some patented industrial methods describe specific solvent systems, like a mixture of dimethyl sulfoxide (B87167) and a C2-C4 alkyl acetate, for the reaction of a metal salt of fenofibric acid with an isopropyl halide to produce high-purity fenofibrate, which can then be a source of fenofibric acid. Purification of the final product often involves recrystallization from solvents like isopropanol (B130326) or toluene (B28343) to achieve the high purity required for pharmaceutical use.
Identification and Utilization of Key Chemical Intermediates
The synthesis of this compound relies on several key chemical intermediates. Central to many synthetic routes is 4-chloro-4′-hydroxybenzophenone . This intermediate can be prepared via a Friedel-Crafts acylation reaction between 4-chlorobenzoyl chloride and anisole, followed by demethylation. It serves as the structural backbone, providing the benzophenone (B1666685) core of the final molecule.
Another crucial intermediate is isopropyl 2-bromo-2-methylpropanoate or similar halo-isobutyrate derivatives. These compounds are used to introduce the isobutyric acid moiety to the phenoxy group of 4-chloro-4′-hydroxybenzophenone. The choice of the ester group (e.g., isopropyl) in this intermediate can directly lead to the synthesis of the corresponding prodrug, fenofibrate.
In the Bargellini-type synthesis, acetone and chloroform act as the precursors for the isobutyric acid portion of the molecule. Under basic conditions, they react with the hydroxyl group of 4-chloro-4′-hydroxybenzophenone to form the 2-phenoxy-2-methylpropanoic acid structure.
The following table summarizes the key intermediates and their roles in the synthesis of this compound.
| Intermediate | Chemical Structure | Role in Synthesis |
|---|---|---|
| 4-chloro-4′-hydroxybenzophenone | C₁₃H₉ClO₂ | Core structural precursor providing the benzophenone backbone. |
| Isopropyl 2-bromo-2-methylpropanoate | C₇H₁₃BrO₂ | Source of the isobutyric acid moiety in esterification-based routes. |
| Acetone | C₃H₆O | Reactant in the Bargellini synthesis, providing the dimethyl component of the propanoic acid chain. |
| Chloroform | CHCl₃ | Reactant in the Bargellini synthesis, providing the carboxyl precursor. |
Design and Synthesis of Analogues and Derivatives
The design and synthesis of analogues and derivatives of this compound have been pursued with several objectives, including the improvement of pharmacokinetic properties and the exploration of broader biological activities. A significant focus has been on creating ester prodrugs to enhance bioavailability. These ester derivatives are designed to be more lipophilic than the parent acid, facilitating absorption, and are then hydrolyzed in the body to release the active fenofibric acid.
A series of fenofibric acid ester prodrugs have been synthesized and evaluated. For example, various alkyl and substituted alkyl esters have been prepared by reacting fenofibric acid with the corresponding alkyl halides in the presence of a base like potassium carbonate. The rationale behind these modifications is to tune the rate of hydrolysis and potentially target specific esterases, thereby controlling the release and duration of action of the active compound.
Beyond simple esterification, other structural modifications have been explored. These include the synthesis of hybrid molecules that combine the fibrate scaffold with other pharmacophores. For instance, researchers have designed and synthesized compounds that merge the clofibric acid skeleton (a related fibrate) with moieties from natural products like chalcones and stilbenes. The goal of such hybrids is often to develop dual agonists that can target multiple receptors, such as both PPARα and PPARγ, or to introduce additional beneficial properties like antioxidant effects.
The synthesis of these more complex analogues often involves multi-step reaction sequences. For example, the synthesis of chalcone-based fibrates may start with the preparation of a chalcone (B49325) intermediate, which is then coupled to a fibrate moiety through a suitable linker. These synthetic efforts are guided by molecular modeling and docking studies to predict the interaction of the novel compounds with their biological targets.
Elucidation of Structure-Activity Relationships for PPAR Activation and Other Biological Effects
The primary mechanism of action of this compound is the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly the PPARα subtype. patsnap.com Structure-activity relationship (SAR) studies have been crucial in understanding the molecular features required for this activity. Fibrates, in general, share a common structural motif: a carboxylic acid head group, a linker, and a hydrophobic tail. researchgate.net
The carboxylic acid group is a critical feature for PPAR activation. It forms key hydrogen bond interactions with amino acid residues (such as Ser280, Tyr314, and His440 in PPARα) in the ligand-binding pocket of the receptor. researchgate.net These interactions are thought to stabilize the active conformation of the receptor, facilitating the recruitment of coactivators and subsequent gene transcription.
The hydrophobic tail , which in the case of fenofibric acid is the 4-chlorobenzoylphenoxy moiety, is essential for binding affinity. It occupies a large hydrophobic cavity within the ligand-binding domain. Modifications to this part of the molecule can significantly impact potency and subtype selectivity. For instance, the steric bulk and electronic properties of substituents on the aromatic rings influence how the molecule fits into the binding pocket.
While fenofibric acid is primarily considered a PPARα agonist, it has also been shown to activate PPARγ, albeit at higher concentrations. nih.gov This dual activity is a subject of ongoing research, as compounds that can modulate multiple PPAR subtypes may offer broader therapeutic benefits for metabolic disorders. The table below presents some in vitro data on the PPAR activation by fenofibric acid.
| Compound | Target | EC₅₀ (μM) | Efficacy (%) | Reference |
|---|---|---|---|---|
| Fenofibric Acid | PPARα | 9.47 | 104 | nih.gov |
| Fenofibric Acid | PPARγ | 61.0 | 87.7 | nih.gov |
| Fenofibric Acid | PPARδ | No activation observed | nih.gov |
EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Efficacy is the maximal response induced by the compound.
SAR studies on fibrate analogues have explored the impact of modifying the linker between the carboxylic acid head and the hydrophobic tail. The gem-dimethyl group on the propanoic acid chain of fenofibric acid is a common feature among many fibrates and is thought to contribute to the optimal positioning of the molecule within the binding pocket. The ether linkage provides flexibility, allowing the hydrophobic tail to adopt a favorable conformation for binding.
Prodrug Strategies: Fenofibrate as a Precursor
Fenofibrate is a prodrug that is pharmacologically inactive until it is converted in the body to its active metabolite, this compound. scielo.brnih.gov This prodrug strategy is employed to overcome the poor water solubility and improve the oral bioavailability of the active acidic form. Fenofibrate, being an isopropyl ester, is more lipophilic than fenofibric acid, which enhances its absorption from the gastrointestinal tract. scielo.br
Upon oral administration, fenofibrate is rapidly and extensively hydrolyzed by tissue and plasma esterases to fenofibric acid. nih.gov This conversion is so efficient that unchanged fenofibrate is generally not detected in the plasma. The hydrolysis of the ester bond is a crucial step in the activation of the drug, as the free carboxylic acid group of fenofibric acid is essential for binding to and activating PPARα.
The development of various formulations of fenofibrate, such as micronized and nanoparticle-based forms, has further aimed to improve its dissolution and absorption, thereby ensuring more consistent and reliable delivery of the active fenofibric acid to the systemic circulation. The success of the fenofibrate prodrug strategy has also inspired the development of other ester derivatives of fenofibric acid with potentially improved pharmacokinetic profiles. scielo.br
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(4-Ethoxyphenoxy)-2-methylpropanoic acid, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation or esterification reactions. For example, Friedel-Crafts protocols using aluminum chloride (AlCl₃) as a catalyst can introduce ethoxyphenoxy groups to the propanoic acid backbone . Optimization involves adjusting reaction time (e.g., reflux for 24 hours in THF/water mixtures ), solvent polarity, and stoichiometric ratios of intermediates like 4-ethoxyphenol and methylpropanoic acid derivatives. Purity is enhanced via crystallization or column chromatography .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming stereochemistry and substituent positions, particularly for ethoxyphenoxy group orientation . High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 254 nm) monitors reaction progress and impurity profiles, such as residual 4-ethylphenyl derivatives . Mass spectrometry (MS) validates molecular weight (e.g., C₁₂H₁₆O₄, MW 224.25 g/mol) .
Q. What metabolic pathways or degradation products are associated with this compound?
- Methodological Answer : In vitro studies using liver microsomes or cytochrome P450 enzymes can identify primary metabolites. For example, oxidative cleavage of the ethoxy group may yield 4-hydroxyphenoxy derivatives, detectable via LC-MS/MS . Degradation under acidic conditions (pH <3) may produce 2-methylpropanoic acid and phenolic byproducts, requiring stability studies in simulated gastric fluid .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). To address this:
- Perform plasma protein binding assays to assess free drug concentration.
- Use radiolabeled analogs (e.g., ¹⁴C-tagged) to track tissue distribution .
- Compare IC₅₀ values in cell-based assays (e.g., PPAR-γ activation ) with efficacy in rodent models, adjusting for metabolic clearance rates .
Q. What strategies optimize stereochemical purity during synthesis, particularly for chiral intermediates?
- Methodological Answer : Chiral resolution via diastereomeric salt formation (e.g., using (S)-1-phenylethylamine) or enzymatic kinetic resolution (e.g., lipase-catalyzed ester hydrolysis) ensures enantiomeric excess >99% . Asymmetric catalysis with chiral ligands (e.g., BINAP) in palladium-mediated coupling reactions can also control stereochemistry .
Q. How do structural modifications (e.g., halogen substitution) impact pharmacological activity?
- Methodological Answer : Systematic SAR studies involve synthesizing analogs like 2-(4-chlorophenoxy)-2-methylpropanoic acid and testing PPAR-α/γ agonism. For example:
- Electron-withdrawing groups (Cl, CF₃) : Enhance receptor binding affinity but may reduce metabolic stability.
- Ethoxy vs. methoxy substituents : Ethoxy groups improve lipid solubility (logP 2.8 vs. 1.9), correlating with enhanced CNS penetration in rodent models .
Q. What in silico approaches predict toxicity or off-target effects of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against toxicity-associated targets (e.g., hERG channels) identifies potential risks . QSAR models trained on EPA ToxCast data predict hepatotoxicity based on structural descriptors like topological polar surface area (TPSA <90 Ų indicates higher risk) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
